methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural attributes include:
- Position 2: An amino group (-NH2), which may participate in hydrogen bonding or serve as a reactive site for derivatization.
- Position 3: A methyl ester (-COOCH3), influencing metabolic stability and hydrolysis kinetics.
Properties
Molecular Formula |
C15H16N4O3 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
methyl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C15H16N4O3/c1-21-8-7-19-13(16)11(15(20)22-2)12-14(19)18-10-6-4-3-5-9(10)17-12/h3-6H,7-8,16H2,1-2H3 |
InChI Key |
BOLOBKMQZYEPJP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with glyoxal, followed by cyclization and functional group modifications . The reaction conditions often involve the use of solvents like ethanol or xylene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .
Scientific Research Applications
Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
The compound’s structural and functional variations are compared below with key analogs, focusing on substituent effects and observed properties.
Structural Variations and Properties
Functional Group and Substituent Analysis
Position 1 Substituents
- Polar Groups (e.g., 2-methoxyethyl) : Improve solubility in polar solvents, critical for pharmaceutical formulations.
- Aromatic Groups (e.g., 4-aminophenyl in AHPQC): Enhance adsorption on metal surfaces (corrosion inhibition) via π-electron interactions .
Position 3 Functional Groups
- Esters (Methyl vs. Ethyl/Butan-2-yl) : Methyl esters hydrolyze faster than bulkier esters (e.g., butan-2-yl), affecting drug bioavailability .
- Carbonitrile (-CN) : Electron-withdrawing nature in AHPQC enhances corrosion inhibition by stabilizing adsorption on steel surfaces .
Key Research Findings from Analogs
- AHPQC (Carbonitrile Derivative): Achieves 91% inhibition efficiency for C38 steel in HCl via mixed anodic-cathodic inhibition. Adsorption follows the Langmuir isotherm, with physical adsorption dominant in acidic conditions . XPS data confirm interaction between protonated AHPQC and steel surface .
- Ethyl 2-amino-1-hexyl-... (Hexyl Derivative): Molecular weight (340.427 g/mol) and lipophilic hexyl chain suggest utility in hydrophobic environments .
- Butan-2-yl 2-amino-1-(2-methoxyethyl)-...: Structural similarity to the target compound highlights the role of ester bulkiness in modulating pharmacokinetics .
Biological Activity
Methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antibacterial effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure facilitates interactions with various biological targets, leading to its pharmacological effects.
1. Antioxidant Activity
Recent studies have demonstrated that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH assay. The compound showed a high radical scavenging potential, comparable to established antioxidants like Trolox and melatonin.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50 µM) |
|---|---|
| This compound | 12.5 |
| Trolox | 10.0 |
| Melatonin | 15.0 |
2. Anticancer Activity
Pyrrolo[2,3-b]quinoxalines have been extensively studied for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
Case Study: Cytotoxic Effects on Leukemia Cells
In a study evaluating the cytotoxic effects of this compound on human leukemia cell lines (MV4-11, K562), the following results were observed:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MV4-11 | 1.7 | 20 |
| K562 | >50 | - |
| MOLM14 | <2 | - |
| Jurkat | 3.0 | 15 |
These findings indicate that the compound selectively inhibits certain leukemia cells while exhibiting lower toxicity towards normal cells.
3. Antibacterial Activity
The antibacterial properties of this compound have also been explored. Preliminary data suggest that it exhibits inhibitory effects against various bacterial strains.
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Antioxidant Mechanism : The compound scavenges free radicals through electron donation, thereby protecting cellular components from oxidative damage.
- Anticancer Mechanism : It may induce apoptosis in cancer cells via mitochondrial pathways and inhibit cell proliferation by disrupting cell cycle regulation.
- Antibacterial Mechanism : The compound likely interferes with bacterial cell wall synthesis or disrupts metabolic pathways critical for bacterial survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
